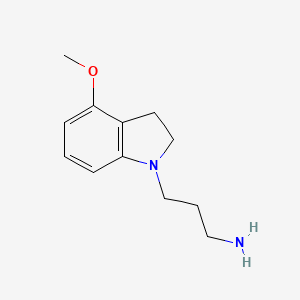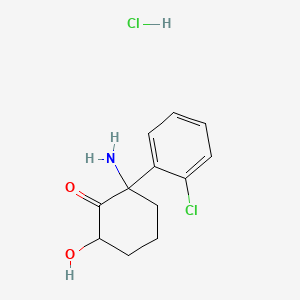
Hydroxynorketamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is formed by hydroxylation of the intermediate norketamine, another metabolite of ketamine . Unlike ketamine, hydroxynorketamine hydrochloride does not exhibit anesthetic or psychostimulant properties . it has shown significant biological activity, particularly in the context of antidepressant effects .
Preparation Methods
Hydroxynorketamine hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of norketamine . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hydroxynorketamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of hydroxynorketamine.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the hydroxynorketamine molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxynorketamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydroxynorketamine hydrochloride involves several molecular targets and pathways:
α7-Nicotinic Acetylcholine Receptor: This compound acts as a potent and selective negative allosteric modulator of this receptor.
Mammalian Target of Rapamycin (mTOR): It has been found to increase the function of mTOR, a marker of antidepressant activity.
Glutamatergic Neurotransmission: This compound modulates glutamatergic neurotransmission, which is crucial for its antidepressant effects.
Comparison with Similar Compounds
Hydroxynorketamine hydrochloride is unique compared to other similar compounds due to its specific biological activities and lack of anesthetic properties. Similar compounds include:
Ketamine: An anesthetic and antidepressant drug that is metabolized into hydroxynorketamine.
Norketamine: An intermediate metabolite of ketamine that is further hydroxylated to form hydroxynorketamine.
Dehydronorketamine: Another metabolite of ketamine that shares some biological activities with hydroxynorketamine.
This compound stands out due to its selective modulation of the α7-nicotinic acetylcholine receptor and its potent antidepressant effects without the dissociative or euphoric effects associated with ketamine .
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H |
InChI Key |
ZQJVHBJDLMIKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
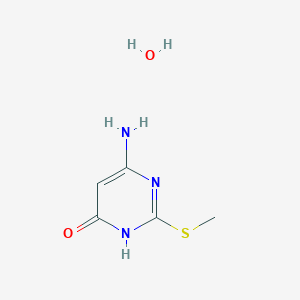
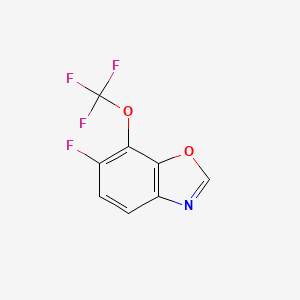
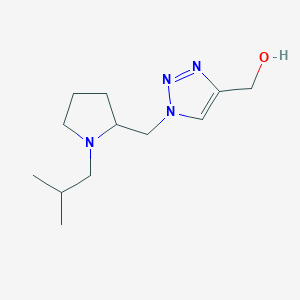
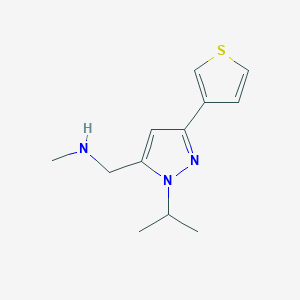
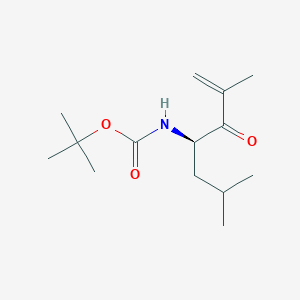
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
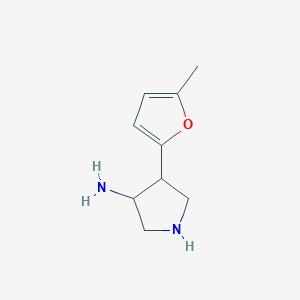
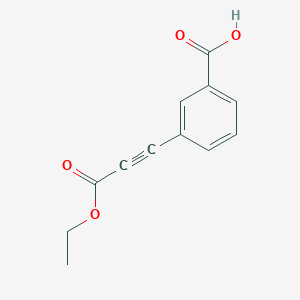
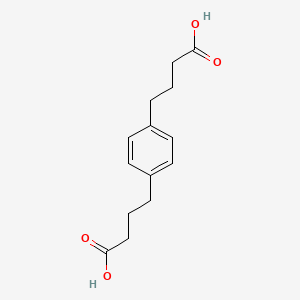
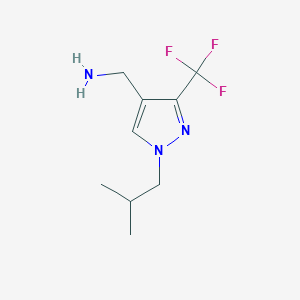
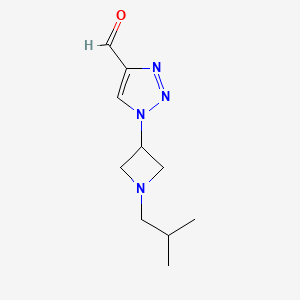
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
